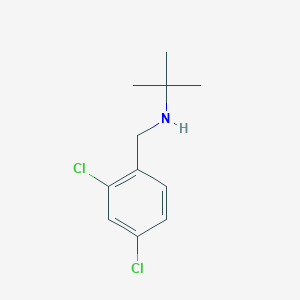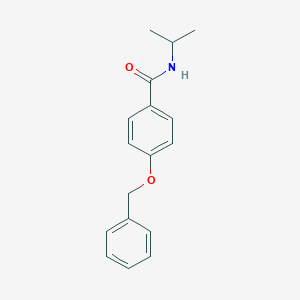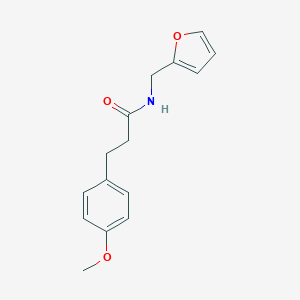
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide, also known as BAY 94-9392, is a small-molecule inhibitor that targets the TRPC6 ion channel. This compound has been studied for its potential therapeutic applications in various diseases, including hypertension, kidney disease, and cancer.
Mécanisme D'action
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 is a selective inhibitor of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. By blocking the TRPC6 channel, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce calcium influx and downstream signaling pathways, leading to various physiological effects. For example, in hypertension, the inhibition of TRPC6 can reduce vasoconstriction and lower blood pressure.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in animal models of hypertension, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce blood pressure by inhibiting vasoconstriction and improving endothelial function. In cancer cells, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can induce apoptosis and inhibit cell proliferation. In kidney disease, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce proteinuria and improve glomerular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has several advantages for lab experiments, such as its high selectivity for the TRPC6 ion channel and its well-established synthesis method. However, there are also some limitations to consider, such as the potential off-target effects and the need for optimization of experimental conditions for different disease models.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392. For example, further research is needed to elucidate the precise mechanism of action of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 and its downstream signaling pathways. In addition, the potential applications of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 in other disease models, such as cardiac disease and neurological disorders, should be explored. Furthermore, the development of more potent and selective TRPC6 inhibitors based on the structure of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 may lead to new therapeutic options for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 involves several steps, including the preparation of 3-bromophenylboronic acid, 2,4-difluorobenzenesulfonyl chloride, and N,N-diisopropylethylamine. These compounds are then reacted together in the presence of palladium catalysts to form the final product. The yield of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to be effective in reducing blood pressure in animal models of hypertension by inhibiting the TRPC6 ion channel. In addition, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been found to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, it has been suggested that N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 may have potential applications in the treatment of kidney disease, such as focal segmental glomerulosclerosis.
Propriétés
Nom du produit |
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H8BrF2NO2S |
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H |
Clé InChI |
SPDGVOGNWBUOTN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)



